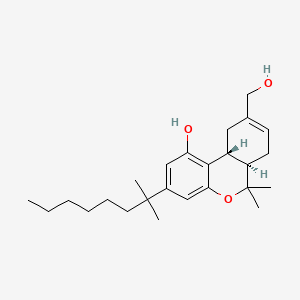HU-210

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
HU-210 is a synthetic cannabinoid first synthesized in 1988 by a team led by Raphael Mechoulam at the Hebrew University. It is chemically classified as (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol. This compound exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it significantly more potent than natural delta-9-tetrahydrocannabinol (THC), with potency ranging from 100 to 800 times that of THC . Its unique structural properties allow for an extended duration of action compared to its natural counterparts.
HU-210 exerts its effects by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are present throughout the body, with CB1 receptors concentrated in the central nervous system and CB2 receptors more prevalent in the immune system []. Binding to these receptors triggers a cascade of cellular events, leading to the psychoactive effects associated with cannabis use, such as euphoria, relaxation, and altered perception. However, HU-210 is significantly more potent than THC, with estimates suggesting it can be 100 to 800 times stronger []. This increased potency can lead to more pronounced psychoactive effects and potentially greater health risks.
Probing Cannabinoid Receptors
([1] - HU 210: A Potent Tool for Investigations of the Cannabinoid System ))
Understanding Cannabinoid Effects
HU-210's psychoactive properties similar to THC make it useful in animal models to predict the effects of cannabinoids in humans. Studies have demonstrated that HU-210 produces effects like decreased activity, analgesia (pain relief), and lowered body temperature in animals, similar to what THC does [2]. This helps researchers understand the potential effects of cannabinoid-based medications.
([2] - HU-210 [(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c] chromen-1-ol)] ))
HU-210 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. Its biological effects include:
- Psychoactive Effects: It produces effects similar to THC such as analgesia, hypothermia, and sedation .
- Memory Impairment: Studies indicate that HU-210 can induce spatial memory deficits in animal models due to abnormal hippocampal cell firing .
- Long-lasting Effects: The compound exhibits prolonged pharmacological activity compared to delta-9-THC, attributed to its pseudo-irreversible binding to CB1 receptors .
The synthesis of HU-210 can be summarized in the following steps:
- Starting Material: Begin with (1R,5S)-myrtenol.
- Condensation Reaction: Perform an acid-catalyzed condensation with 1,1-dimethylheptylresorcinol.
- Oxidation: Introduce a hydroxy group through allylic oxidation.
- Reduction: Reduce the generated aldehyde using sodium borohydride.
- Final Treatment: Treat with tetra-N-butylammonium fluoride in tetrahydrofuran for purification.
This method results in a high yield of HU-210, typically around 93% .
HU-210 is primarily used in scientific research to study cannabinoid receptors and their mechanisms of action. Its high potency and specific receptor affinity make it valuable for:
- Investigating cannabinoid pharmacology.
- Understanding the therapeutic potential of cannabinoids.
- Developing new drugs targeting cannabinoid receptors.
Moreover, it has been found in products marketed as "Spice" or "K2," which are synthetic alternatives to cannabis .
Studies have shown that HU-210 interacts with cannabinoid receptors in a unique manner:
- It exhibits pseudo-irreversible binding to CB1 receptors, leading to prolonged effects and reduced dissociation rates compared to other cannabinoids like delta-9-THC .
- The compound's effects can be attenuated by CB1 antagonists such as rimonabant, indicating its mechanism of action is similar to that of natural cannabinoids .
HU-210 shares structural and functional similarities with several other cannabinoids. Below is a comparison highlighting its uniqueness:
| Compound | Potency (relative to THC) | Binding Affinity at CB1 (nM) | Unique Features |
|---|---|---|---|
| Delta-9-Tetrahydrocannabinol | 1x | 40.7 | Naturally occurring cannabinoid |
| Delta-8-Tetrahydrocannabinol | ~66x | Not specified | Less potent than delta-9 THC |
| HU-211 | Inactive | Not applicable | NMDA antagonist; lacks cannabinoid activity |
| JWH-018 | ~100x | Not specified | Synthetic; used in "Spice" products |
HU-210 stands out due to its significantly higher potency and longer duration of action compared to both natural and synthetic cannabinoids . Its unique binding characteristics also differentiate it from other compounds in the same class.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
7.83 (LogP)








